4-(4-{[(4-fluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-{[2-(4-fluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid is a complex organic compound that features a pyrazole ring, a fluorophenoxy group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[2-(4-fluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid typically involves multiple steps, starting with the preparation of the pyrazole ring and the fluorophenoxy group. These intermediates are then coupled under specific reaction conditions to form the final compound. Common synthetic routes include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Fluorophenoxy Group: This step involves the reaction of a fluorophenol with an appropriate acylating agent to form the fluorophenoxyacetyl intermediate.
Coupling Reaction: The final step involves the coupling of the pyrazole ring with the fluorophenoxyacetyl intermediate under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(4-{[2-(4-fluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(4-{[2-(4-fluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: It can be used as a probe to study biological pathways and interactions, especially those involving pyrazole or fluorophenoxy groups.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which 4-(4-{[2-(4-fluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
4-(4-{[2-(4-chlorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid: Similar structure but with a chlorine atom instead of fluorine.
4-(4-{[2-(4-bromophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid: Similar structure but with a bromine atom instead of fluorine.
4-(4-{[2-(4-methylphenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorophenoxy group in 4-(4-{[2-(4-fluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C15H16FN3O4 |
---|---|
Molecular Weight |
321.30 g/mol |
IUPAC Name |
4-[4-[[2-(4-fluorophenoxy)acetyl]amino]pyrazol-1-yl]butanoic acid |
InChI |
InChI=1S/C15H16FN3O4/c16-11-3-5-13(6-4-11)23-10-14(20)18-12-8-17-19(9-12)7-1-2-15(21)22/h3-6,8-9H,1-2,7,10H2,(H,18,20)(H,21,22) |
InChI Key |
PCBWLGLOIPSYMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=CN(N=C2)CCCC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.